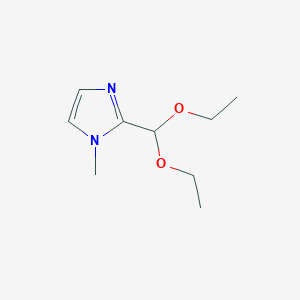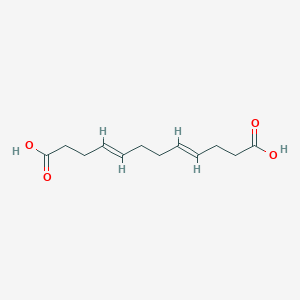
Aluminium terbium trioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium terbium trioxide is a type of rare earth metal oxide that has gained significant attention in scientific research due to its unique properties. This compound is composed of aluminium, terbium, and oxygen atoms and is commonly abbreviated as Al-Tb-O. Aluminium terbium trioxide is known for its high thermal stability, excellent electrical conductivity, and strong magnetic properties.
Wirkmechanismus
The mechanism of action of aluminium terbium trioxide is not fully understood, but it is believed to be due to its unique electronic structure. The compound has a high electron density and can act as an electron donor or acceptor, depending on the reaction conditions. This property makes it an effective catalyst in various chemical reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of aluminium terbium trioxide. However, studies have shown that exposure to the compound can cause oxidative stress and damage to cells. It is also believed to have neurotoxic effects, which can lead to cognitive impairment and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using aluminium terbium trioxide in lab experiments include its high thermal stability, excellent electrical conductivity, and strong magnetic properties. These properties make it an ideal material for use in various scientific research applications. However, the limitations of using the compound include its high cost and limited availability.
Zukünftige Richtungen
For research include the development of new synthesis methods, investigation of potential medical applications, and better understanding of the compound's mechanism of action and environmental impact.
Synthesemethoden
The synthesis of aluminium terbium trioxide can be achieved through various methods, including solid-state reaction, sol-gel, and co-precipitation. The solid-state reaction method involves mixing the appropriate amounts of aluminium oxide, terbium oxide, and oxygen in a furnace and heating the mixture to high temperatures. The sol-gel method involves the hydrolysis of metal alkoxides to form a gel, which is then heated to form the oxide. The co-precipitation method involves the precipitation of the metal ions from a solution followed by washing and drying to obtain the oxide.
Wissenschaftliche Forschungsanwendungen
Aluminium terbium trioxide has a wide range of applications in scientific research. It is commonly used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. It is also used in the production of magnetic materials, such as magnetic storage devices and sensors. Additionally, aluminium terbium trioxide is used in the production of phosphors for lighting and display applications.
Eigenschaften
CAS-Nummer |
12003-85-9 |
|---|---|
Produktname |
Aluminium terbium trioxide |
Molekularformel |
AlO3Tb |
Molekulargewicht |
233.905 g/mol |
IUPAC-Name |
aluminum;oxygen(2-);terbium(3+) |
InChI |
InChI=1S/Al.3O.Tb/q+3;3*-2;+3 |
InChI-Schlüssel |
PCTXFKUTDJMZPU-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Al+3].[Tb+3] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[Al+3].[Tb+3] |
Andere CAS-Nummern |
12003-85-9 |
Synonyme |
aluminium terbium trioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



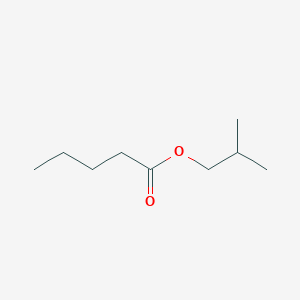
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)

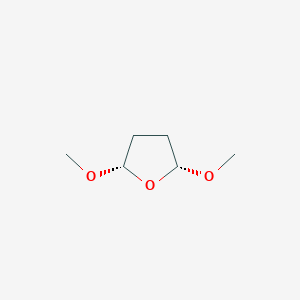
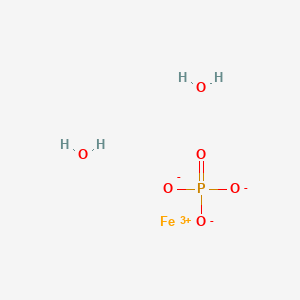




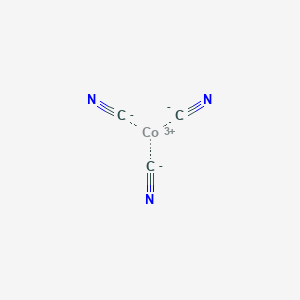
![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)
